1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bicyclo[221]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone is a unique organic compound characterized by its bicyclic structure and the presence of trifluoromethyl and ketone functional groups
Preparation Methods
The synthesis of 1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone typically involves the reaction of bicyclo[2.2.1]hept-2-ene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction with agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives .
Scientific Research Applications
1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism by which 1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone exerts its effects is primarily through its interaction with biological macromolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ketone group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function .
Comparison with Similar Compounds
Similar compounds to 1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone include:
1-Bicyclo[2.2.1]Hept-2-Yl-Ethanone: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Bicyclo[2.2.1]Hept-2-En-2-One: Similar bicyclic structure but with different functional groups, leading to distinct chemical behavior.
Bicyclo[2.2.1]Hept-5-En-2-Yl-Methanol:
The uniqueness of this compound lies in its combination of a bicyclic structure with a trifluoromethyl ketone, which imparts distinct chemical properties and a wide range of applications.
Properties
Molecular Formula |
C9H9F3O |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
1-(1-bicyclo[2.2.1]hept-2-enyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H9F3O/c10-9(11,12)7(13)8-3-1-6(5-8)2-4-8/h1,3,6H,2,4-5H2 |
InChI Key |
OSYQIOQVNCATOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C=C2)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.